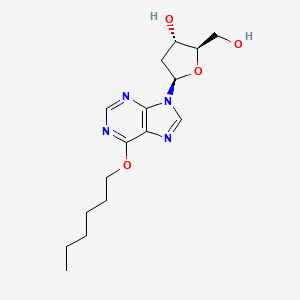
9-(2-Deoxy-beta-D-erythro-pentofuranosyl)-6-(hexyloxy)-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2-Deoxy-beta-D-erythro-pentofuranosyl)-6-(hexyloxy)-9H-purine is a synthetic nucleoside analog. This compound is structurally related to naturally occurring nucleosides, which are the building blocks of nucleic acids such as DNA and RNA. The unique structural features of this compound, including the hexyloxy group, make it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Deoxy-beta-D-erythro-pentofuranosyl)-6-(hexyloxy)-9H-purine typically involves multiple steps. The starting material is often a purine derivative, which undergoes glycosylation with a protected sugar moiety. The hexyloxy group is introduced through an alkylation reaction. The final product is obtained after deprotection and purification steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for reaction monitoring and control. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
9-(2-Deoxy-beta-D-erythro-pentofuranosyl)-6-(hexyloxy)-9H-purine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the purine ring or the sugar moiety.
Reduction: This reaction can reduce any oxidized functional groups.
Substitution: This reaction can replace the hexyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various alkylated or functionalized analogs.
Scientific Research Applications
9-(2-Deoxy-beta-D-erythro-pentofuranosyl)-6-(hexyloxy)-9H-purine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for potential antiviral and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-(2-Deoxy-beta-D-erythro-pentofuranosyl)-6-(hexyloxy)-9H-purine involves its incorporation into nucleic acids. This incorporation can disrupt normal cellular processes, leading to antiviral or anticancer effects. The compound may target specific enzymes involved in DNA replication or repair, thereby inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
- 9-(2-Deoxy-beta-D-erythro-pentofuranosyl)adenine
- 9-(2-Deoxy-beta-D-erythro-pentofuranosyl)guanine
- 9-(2-Deoxy-beta-D-erythro-pentofuranosyl)cytosine
Uniqueness
The presence of the hexyloxy group in 9-(2-Deoxy-beta-D-erythro-pentofuranosyl)-6-(hexyloxy)-9H-purine distinguishes it from other nucleoside analogs. This structural feature may enhance its lipophilicity, potentially improving its cellular uptake and bioavailability. Additionally, the hexyloxy group may confer unique interactions with biological targets, making this compound a valuable tool for research and therapeutic applications.
Properties
CAS No. |
184777-71-7 |
|---|---|
Molecular Formula |
C16H24N4O4 |
Molecular Weight |
336.39 g/mol |
IUPAC Name |
(2R,3S,5R)-5-(6-hexoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C16H24N4O4/c1-2-3-4-5-6-23-16-14-15(17-9-18-16)20(10-19-14)13-7-11(22)12(8-21)24-13/h9-13,21-22H,2-8H2,1H3/t11-,12+,13+/m0/s1 |
InChI Key |
QGDBDKQGLGWTRH-YNEHKIRRSA-N |
Isomeric SMILES |
CCCCCCOC1=NC=NC2=C1N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O |
Canonical SMILES |
CCCCCCOC1=NC=NC2=C1N=CN2C3CC(C(O3)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















